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Compound of Interest

Compound Name: 4-Ethylphenetole

Cat. No.: B073628

For researchers, scientists, and drug development professionals, this document provides an in-
depth technical overview of 4-Ethylphenetole, a versatile aromatic ether with applications in
organic synthesis and potential relevance in medicinal chemistry. This guide covers its
chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and an
exploration of its potential role as a pharmacophore.

Chemical and Physical Properties

4-Ethylphenetole, also known as 1-ethoxy-4-ethylbenzene, is a colorless to light yellow liquid.
[1] It is an aromatic compound characterized by an ethyl group and an ethoxy group attached
to a benzene ring at positions 4 and 1, respectively.[2] A summary of its key chemical and
physical data is presented in Table 1.
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Property Value Reference
CAS Number 1585-06-4 [1]
Molecular Formula C10H140
Molecular Weight 150.22 g/mol
Colorless to Light yellow clear
Appearance o [1]
liquid
Boiling Point 205 °C
Flash Point 82 °C
Purity >97.0% (GC) [1]
1-Ethoxy-4-ethylbenzene, p-
Synonyms [1][2]
Ethylphenetole

Synthesis of 4-Ethylphenetole

The most common and efficient method for the synthesis of 4-Ethylphenetole is the
Williamson ether synthesis.[2][3][4] This reaction involves the deprotonation of a phenol, in this
case, 4-ethylphenol, to form a phenoxide ion, which then acts as a nucleophile and attacks an
ethyl halide in an Sn2 reaction.[3][4]

Experimental Protocol: Williamson Ether Synthesis of 4-
Ethylphenetole

This protocol is adapted from established procedures for Williamson ether synthesis.[5][6]
Materials:

» 4-Ethylphenol

¢ Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

o Ethyl iodide or Ethyl bromide

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.benchchem.com/product/b073628?utm_src=pdf-body
https://www.benchchem.com/product/b073628?utm_src=pdf-body
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.chemistrysteps.com/williamson-ether-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.chemistrysteps.com/williamson-ether-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.benchchem.com/product/b073628?utm_src=pdf-body
https://www.benchchem.com/product/b073628?utm_src=pdf-body
https://cactus.utahtech.edu/smblack/chemlabs/Williamson_Ether_Synthesis.pdf
https://gold-chemistry.org/CHM254_html/pdfs/williamsonethersyn.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Anhydrous ethanol or Dimethylformamide (DMF) as solvent
Diethyl ether

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Deprotonation of 4-Ethylphenol: In a round-bottom flask equipped with a magnetic stirrer and
a reflux condenser, dissolve 4-ethylphenol in anhydrous ethanol or DMF.

Add one molar equivalent of powdered sodium hydroxide or potassium hydroxide to the
solution.

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the
sodium or potassium 4-ethylphenoxide salt.

Nucleophilic Substitution: To the stirred solution of the phenoxide, add a slight excess (1.1
molar equivalents) of ethyl iodide or ethyl bromide dropwise.

Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate
solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary
evaporation.
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¢ The crude 4-Ethylphenetole can be further purified by vacuum distillation to obtain the final

product.

Workflow for the Synthesis of 4-Ethylphenetole
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Caption: Synthesis workflow for 4-Ethylphenetole via Williamson ether synthesis.

Spectroscopic Data

The structural confirmation of 4-Ethylphenetole is achieved through various spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published spectrum for 4-Ethylphenetole is not readily available, the expected *H and
13C NMR chemical shifts can be predicted based on the analysis of its precursor, 4-ethylphenol,
and analogous compounds.

1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the
methylene and methyl protons of the ethyl group, and the methylene and methyl protons of the
ethoxy group.

13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with
the carbon attached to the oxygen of the ethoxy group being the most deshielded among the
aromatic carbons. Signals for the aliphatic carbons of the ethyl and ethoxy groups will also be
present.
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Predicted *H NMR Chemical Predicted 3C NMR Chemical

Assignment _ :
Shift (ppm) Shift (ppm)

Aromatic CH (ortho to -OEt) 6.8 -7.0(d, 2H) 114 -116
Aromatic CH (meta to -OEt) 7.0-7.2(d, 2H) 128 - 130
Aromatic C (ipso to -OEt) - 158 - 160
Aromatic C (ipso to -Et) - 135 - 137
-OCH2CHs 3.9-4.1(q, 2H) 63 - 65
-OCH2CHs 1.3-1.5(t, 3H) 14 - 16
-CH2CHs 2.5-2.7 (g, 2H) 28 - 30
-CH2CHs 1.1-1.3(t, 3H) 15-17

Mass Spectrometry (MS)

The mass spectrum of 4-Ethylphenetole would show a molecular ion peak (M*) at m/z = 150,
corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of
the ethyl group from the ethoxy moiety or the ethyl group from the aromatic ring. A GC-MS
spectrum is available on SpectraBase.[7]

Applications in Research and Drug Development

4-Ethylphenetole serves as a valuable building block in organic synthesis.[2] The phenetole
scaffold, and more broadly, alkoxyaryl moieties, are present in numerous biologically active
molecules and approved drugs.

Role as a Pharmacophore

A pharmacophore is an abstract description of molecular features that are necessary for
molecular recognition of a ligand by a biological macromolecule.[8] The ethoxybenzene moiety
of 4-Ethylphenetole can contribute to drug-receptor interactions in several ways:

» Hydrophobic Interactions: The aromatic ring and the ethyl groups contribute to the
lipophilicity of a molecule, which can be crucial for its transport across biological membranes
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and for binding to hydrophobic pockets in protein targets.

o Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group can act as a hydrogen bond
acceptor, forming interactions with hydrogen bond donors on a receptor.[9]

» Steric Influence: The ethoxy group provides steric bulk that can influence the overall
conformation of a molecule and its fit within a binding site.

The strategic placement of an ethoxy group on an aromatic ring can modulate a compound's
pharmacokinetic and pharmacodynamic properties. It can influence metabolic stability by
blocking sites of oxidation and can fine-tune binding affinity and selectivity for a target receptor.

Potential Pharmacophoric Roles of the 4-Ethylphenetole Scaffold
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Caption: Logical relationships of the 4-Ethylphenetole scaffold in drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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